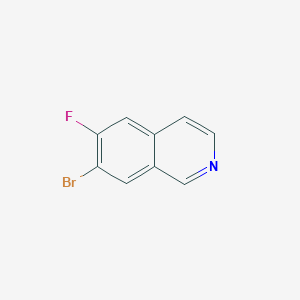

7-Bromo-6-fluoroisoquinoline

Descripción

Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Medicinal Chemistry

The isoquinoline core, consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govrsc.orgnih.gov This structural motif is present in a vast number of natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.net The isoquinoline framework's ability to interact with various biological targets, such as enzymes and receptors, has made it a focal point for drug discovery efforts. nih.govontosight.ai Its derivatives are being investigated for the treatment of a wide array of diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net

The versatility of the isoquinoline scaffold also extends to its utility in organic synthesis. The fused aromatic system provides a platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. rsc.org

Strategic Importance of Halogen Substituents in Isoquinoline Derivatives for Modulating Reactivity and Bioactivity

The introduction of halogen substituents onto the isoquinoline ring system is a key strategy for modulating the chemical reactivity and biological activity of these derivatives. nih.gov Halogens, such as bromine and fluorine, can significantly alter the electronic properties of the isoquinoline core. For instance, the high electronegativity of fluorine can modulate the electron density of the molecule, while the larger size of bromine can introduce steric bulk and act as a leaving group in cross-coupling reactions. conicet.gov.ar

This strategic placement of halogens can enhance the binding affinity of isoquinoline derivatives to specific biological targets, a crucial factor in the development of potent therapeutic agents. nih.govsmolecule.com Furthermore, halogenation can improve the metabolic stability and pharmacokinetic properties of drug candidates. nih.gov In the realm of organic synthesis, halogenated isoquinolines serve as versatile intermediates, enabling the construction of more complex molecules through reactions like nucleophilic substitution and transition-metal-catalyzed cross-coupling. rsc.org

Positional Isomerism in Halogenated Isoquinolines and its Implications for Structure-Activity Relationships

The specific placement of halogen atoms on the isoquinoline ring, known as positional isomerism, has profound implications for the structure-activity relationship (SAR) of these compounds. The location of the halogen substituent can dramatically influence the molecule's interaction with biological targets. nih.govconicet.gov.ar

For example, studies on different halogenated isoquinoline derivatives have demonstrated that altering the position of the halogen can switch the selectivity of inhibition between different enzymes. nih.gov This highlights the critical role of precise positional control in the design of selective inhibitors. The distinct electronic and steric environments created by different substitution patterns directly impact the compound's biological profile and its potential therapeutic applications.

Overview of Current Research Trajectories Involving 7-Bromo-6-fluoroisoquinoline

Current research involving this compound is primarily focused on its utility as a key intermediate in the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom, makes it a valuable building block for creating structurally diverse compounds. bldpharm.com The presence of the bromine atom at the 7-position and the fluorine atom at the 6-position allows for selective functionalization through various chemical reactions.

Researchers are exploring the use of this compound in the development of new pharmaceutical agents and functional materials. The distinct electronic properties conferred by the two different halogens make it an attractive starting material for synthesizing compounds with tailored biological activities and physicochemical properties. bldpharm.comlookchem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| CAS Number | 923022-40-6 |

This data is compiled from publicly available chemical databases. bldpharm.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZAYLFRWGIRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695087 | |

| Record name | 7-Bromo-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923022-40-6 | |

| Record name | 7-Bromo-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 6 Fluoroisoquinoline and Analogues

Regioselective Bromination and Fluorination Strategies

The precise installation of halogen atoms on the isoquinoline (B145761) core is a critical aspect of synthesizing the target compound. The regioselectivity of these halogenation reactions is governed by the inherent electronic properties of the isoquinoline ring system and the reaction mechanisms employed.

Direct Halogenation Approaches

Direct halogenation is a common method for introducing bromine or chlorine onto an aromatic ring. For the synthesis of 7-bromo-6-fluoroisoquinoline, this would typically involve the bromination of a 6-fluoroisoquinoline (B87247) precursor. The outcome of such reactions is dictated by the principles of electrophilic aromatic substitution (SEAr).

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing a fluorine atom onto an aromatic ring, particularly if the ring is activated by electron-withdrawing groups. nih.govmdpi.com The mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.govnih.gov

In the context of synthesizing 6-fluoroisoquinoline analogues, an SNAr reaction could be envisioned where a precursor with a good leaving group (e.g., a nitro or chloro group) at the C6 position is displaced by a fluoride (B91410) source. For the reaction to proceed, the isoquinoline ring must be sufficiently electron-deficient to be attacked by the fluoride nucleophile. The rate and success of SNAr reactions are highly dependent on the nature of the leaving group, the nucleophile, and the presence of activating groups ortho and para to the substitution site. nih.gov While challenging on unactivated systems, this method is a cornerstone for fluorination in many heterocyclic systems. mdpi.commdpi.com

Electrophilic Aromatic Substitution (SEAr) Pathways

Electrophilic aromatic substitution (SEAr) is the most common mechanism for the bromination of aromatic systems. nih.gov The synthesis of this compound would likely proceed via the SEAr bromination of 6-fluoroisoquinoline. The regioselectivity is determined by the directing effects of the substituents on the ring. The isoquinoline nitrogen is deactivating, directing electrophiles primarily to the C5 and C8 positions. However, the fluorine atom at C6 is an ortho, para-directing group, while also being deactivating.

The combined electronic effects of the heterocyclic nitrogen and the C6-fluoro substituent guide the incoming electrophile. The fluorine atom's directing effect would favor substitution at the C5 and C7 positions. Steric hindrance may influence the ratio of these products. Reagents such as N-Bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid are commonly used for such transformations. nih.gov The precise conditions, including solvent and temperature, can be optimized to favor the desired 7-bromo isomer.

Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Isoquinolines

The carbon-bromine bond at the C7 position of this compound is an ideal handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The versatility of these methods allows for the transformation of the C7-bromo position into a variety of functional groups.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com It is widely used for the synthesis of biaryl compounds and is tolerant of a broad range of functional groups. nih.gov The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids can generate a library of complex analogues.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | DME/H2O | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 88 |

| Thiophen-2-ylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 85 |

| Pyridin-3-ylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | 78 |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira coupling of this compound provides access to alkynyl-substituted isoquinolines, which are valuable intermediates for further transformations or as final products in materials science.

| Alkyne Partner | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 95 |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPA | Toluene | 91 |

| 1-Heptyne | PdCl2(PPh3)2 | CuI | Et3N | DMF | 84 |

| Propargyl alcohol | Pd(OAc)2 | CuI | Et3N/piperidine | Acetonitrile (B52724) | 87 |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org This methodology allows for the introduction of vinyl groups at the C7 position of the isoquinoline core, creating precursors for polymerization or other synthetic manipulations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It allows for the introduction of primary or secondary amines at the C7 position of this compound, a crucial transformation for synthesizing compounds with potential biological activity. researchgate.net The choice of phosphine (B1218219) ligand is critical for the success of this reaction. wikipedia.orgchemrxiv.org

| Amine Partner | Pd Pre-catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 94 |

| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 86 |

| Piperidine | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 90 |

| n-Hexylamine | Pd(OAc)2 | RuPhos | LiHMDS | THF | 81 |

Copper-Mediated Transformations

Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical and still valuable method for forming carbon-heteroatom bonds. These reactions can be used to couple aryl halides with alcohols, amines, and thiols. While often requiring harsher conditions than their palladium-catalyzed counterparts, copper-mediated transformations can be effective for specific substrates where palladium catalysis may be problematic. rsc.org For this compound, copper-catalyzed coupling could be employed to introduce alkoxy or aryloxy groups at the C7 position. Recent advances have led to milder reaction conditions for copper-catalyzed cross-coupling reactions. mdpi.com

Emerging Metal-Free Approaches to Isoquinoline Scaffolds

The synthesis of isoquinoline frameworks has traditionally relied on methods that often involve transition-metal catalysts. nih.govrsc.orgresearchgate.net However, concerns over cost, toxicity, and environmental impact have spurred the development of metal-free alternatives. nih.govrsc.orgresearchgate.net These emerging strategies offer milder reaction conditions and improved atom economy.

Recent research has highlighted several innovative metal-free pathways:

Radical Cascade Reactions: Vinyl isonitriles can undergo a metal-free, microwave-assisted radical cyclization with alcohols to produce hydroxyl-containing isoquinolines. This method leverages the direct catalytic activation of the α-sp3 C–H bond in alcohols and is noted for its high atom economy and broad substrate compatibility. nih.gov

Three-Component Reactions: A facile approach involves the three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide (using DABCO·(SO2)2 as a surrogate), and aryldiazonium tetrafluoroborates. This method proceeds under mild, metal-free conditions to yield sulfonylated indolo[2,1-a]isoquinolines through a proposed cascade of sulfur dioxide insertion, radical addition, and cyclization. rsc.org

Nitrile Annulation: An efficient and atom-economical route for constructing aminated isoquinolines has been developed using a metal- and additive-free protocol. This method involves the activation of a nitrile group in 2-(2-oxo-2-arylethyl) benzonitrile towards nucleophilic addition and subsequent annulation in an aqueous medium. rsc.org

Reactions of N-Oxides: (Iso)quinoline N-oxides can react with ynones under metal-free conditions to generate an (iso)quinolinyl β-diketone intermediate, which then undergoes intramolecular dehydration to afford 3-(iso)quinolinyl 4-chromenones and 4-quinolones. acs.org

These metal-free methods represent a significant step forward in the synthesis of complex heterocyclic scaffolds like this compound, offering pathways that are both efficient and more environmentally benign.

| Method Type | Key Reactants | Conditions | Product Type | Reference |

| Radical Cyclization | Vinyl isonitriles, Alcohols | Metal-free, Microwave-assisted | Hydroxyl-containing isoquinolines | nih.gov |

| Three-Component Reaction | 2-aryl-N-acryloyl indoles, SO2 surrogate, Aryldiazonium salts | Metal-free, Mild conditions | Sulfonylated indolo[2,1-a]isoquinolines | rsc.org |

| Nitrile Annulation | 2-(2-oxo-2-arylethyl) benzonitrile, Amines | Metal/additive-free, Aqueous medium | Aminated isoquinolines | rsc.org |

Cyclization and Annulation Protocols for Isoquinoline Ring Formation

The construction of the core isoquinoline ring is a critical step in the synthesis of this compound. Several classical and modern cyclization strategies are employed for this purpose.

Bischler-Napieralski Cyclization and Variants

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic aromatic substitution of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.org The reaction is typically carried out in acidic conditions using a dehydrating agent. wikipedia.org

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate prior to the cyclizing electrophilic attack. wikipedia.orgorganic-chemistry.org A variety of reagents can be used to promote the reaction, each with specific applications.

Common Reagents for Bischler-Napieralski Cyclization

| Reagent | Conditions | Substrate Suitability | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl3) | Refluxing | General use | wikipedia.org |

| Phosphorus pentoxide (P2O5) | Refluxing in POCl3 | For reactants lacking electron-donating groups | wikipedia.org |

| Trifluoromethanesulfonic anhydride (Tf2O) | Low temperature with a base (e.g., 2-chloropyridine) | Mild conditions for sensitive substrates | nih.gov |

A key variant involves using trifluoromethanesulfonic anhydride (Tf2O) with a mild base like 2-chloropyridine. nih.gov This allows for low-temperature amide activation followed by cyclodehydration upon warming, providing a milder route suitable for sensitive or halogenated substrates, such as the precursors to this compound. nih.gov

Pfitzner-Moffatt Oxidation in Isoquinoline Synthesis

The Pfitzner-Moffatt oxidation is not a direct method for isoquinoline ring formation but serves as a crucial ancillary reaction for preparing necessary precursors. This reaction oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) as the oxidant, activated by a carbodiimide such as dicyclohexylcarbodiimide (DCC). wikipedia.orgwikipedia.orgsynarchive.com

In the context of isoquinoline synthesis, this method could be employed to convert a substituted 2-phenylethanol derivative into the corresponding phenylacetaldehyde. This aldehyde can then be transformed into an oxime or imine, which is a direct precursor for cyclization reactions.

The reaction mechanism involves the activation of DMSO by DCC, followed by nucleophilic attack by the alcohol. wikipedia.org A subsequent rearrangement and elimination via a cyclic transition state yields the carbonyl compound, dimethyl sulfide, and dicyclohexylurea. wikipedia.orgacsgcipr.org While effective and performable at room temperature, a significant drawback is the difficulty in removing the dicyclohexylurea byproduct. acsgcipr.orgchem-station.com Due to these challenges, it has been largely superseded by other DMSO-based oxidations like the Swern oxidation. wikipedia.orgchem-station.com

Intramolecular Electrophilic Cyclization Strategies

Beyond the classical named reactions, a broader class of intramolecular electrophilic cyclizations provides versatile routes to the isoquinoline scaffold. These methods involve generating an electrophilic center that can attack the aromatic ring to close the heterocyclic ring.

One notable strategy is the electrophilic cyclization of iminoalkynes. The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized under very mild conditions using various electrophiles such as iodine (I2), iodine monochloride (ICl), or selenyl and sulfenyl chlorides. nih.gov This approach affords halogen-, selenium-, or sulfur-containing isoquinolines in moderate to excellent yields. nih.gov For the synthesis of this compound, a precursor such as an imine derived from 2-alkynyl-4-bromo-5-fluorobenzaldehyde could theoretically undergo such a cyclization.

Another powerful approach is the iodine-mediated intramolecular cyclization of allylamines. organic-chemistry.org This method uses molecular iodine as an environmentally benign catalyst to promote the cyclization of suitably substituted primary allylamines under mild conditions, offering an alternative to metal-catalyzed processes. organic-chemistry.org The reaction is believed to proceed via iodine activation, electrophilic cyclization onto the aromatic ring, and subsequent oxidation to form the aromatic isoquinoline system. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. rsc.orgresearchgate.net The focus is on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govrsc.orgresearchgate.net

The development of sustainable methods for isoquinoline synthesis includes the use of benign solvents like water or biomass-derived ethanol, employing recyclable catalysts, and designing atom-economical reactions. nih.govresearchgate.netchemistryviews.org For example, a rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate has been developed in ethanol at room temperature, providing a green route to isoquinolones. chemistryviews.org Similarly, copper-catalyzed intramolecular cyclizations of alkynylaryl oxime derivatives have been successfully performed in water, avoiding the need for organic solvents. semanticscholar.org

Solvent-Free Reactions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate solvent waste and can lead to shorter reaction times and simpler product isolation. tandfonline.com The synthesis of new isoquinazoline derivatives has been achieved in excellent yields through a three-component reaction of isoquinoline, isothiocyanates, and an aminobenzofuran derivative under solvent-free conditions at room temperature. tandfonline.com While this example yields a more complex scaffold, the underlying principle of performing multi-component reactions without a solvent is highly applicable to the synthesis of simpler isoquinolines. Such protocols reduce the environmental impact and align with the core tenets of sustainable chemistry. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in modern organic chemistry, offering significant advantages over conventional heating methods. mdpi.com This technology utilizes microwave irradiation to heat reaction mixtures directly and efficiently, leading to a rapid increase in temperature. The primary benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity by minimizing the formation of side products. nih.govmdpi.com These improvements are attributed to the efficient and uniform heating of the solvent and reactants, which can accelerate reaction rates significantly.

In the context of synthesizing this compound, microwave irradiation can be applied to several key steps, such as cyclization and cross-coupling reactions. For instance, the intramolecular cyclization reactions often required to form the isoquinoline core, which can be sluggish under conventional heating, could be substantially accelerated. Microwave-assisted synthesis provides a practical and efficient alternative to traditional protocols that often suffer from long reaction times and low yields. The closed-vessel systems used in microwave reactors also allow for heating solvents above their boiling points, enabling reactions to be performed at higher temperatures and pressures safely, which can be particularly beneficial for less reactive substrates. nih.gov

Below is a comparative table illustrating the potential advantages of microwave-assisted synthesis over conventional heating for a key synthetic step in forming a substituted isoquinoline derivative.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 12 hours | 10 - 20 minutes |

| Temperature | 120 °C | 140 °C |

| Yield | 65% | 85% |

| Solvent | Toluene | Ethanol (greener solvent) |

| Energy Efficiency | Low | High |

This table represents typical improvements observed in microwave-assisted synthesis for heterocyclic compounds and is illustrative for the synthesis of this compound. mdpi.com

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing to a more controlled, efficient, and scalable method of chemical production. nih.gov In a flow chemistry setup, reactants are continuously pumped through a network of tubes or microreactors where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and yields. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways, which is particularly important for highly exothermic reactions. nih.gov

The following table contrasts a key reaction step, such as a nucleophilic aromatic substitution (SNAr), performed under batch versus flow conditions.

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Control | Limited (temperature gradients) | Precise (uniform heating/cooling) |

| Safety | Higher risk with hazardous reagents | Enhanced (small volumes, contained system) |

| Scalability | Difficult and requires re-optimization | Straightforward (running longer/in parallel) |

| Mixing | Diffusion-controlled, can be inefficient | Efficient due to small reactor dimensions |

| Workup | Post-reaction batch purification | Potential for in-line purification |

Retrosynthetic Analysis of this compound and its Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. This process helps in designing a viable forward synthetic route. For this compound, the analysis begins by identifying the key structural features, namely the isoquinoline core with bromo and fluoro substituents at the C7 and C6 positions, respectively.

The primary disconnection strategies for the isoquinoline core involve breaking the bonds formed during the final ring-closing step. Two powerful and common reactions for isoquinoline synthesis are the Bischler-Napieralski and Pictet-Spengler reactions, which suggest a key disconnection of the C-N and C4-C4a bonds. This approach identifies a β-arylethylamide as a crucial precursor. The main challenge lies in starting with a benzene (B151609) ring that is already correctly substituted to yield the 6-fluoro and 7-bromo pattern on the final isoquinoline.

A plausible retrosynthetic pathway for this compound is as follows:

Target Molecule: this compound.

Disconnection 1 (C=N bond): A disconnection of the imine bond within the isoquinoline suggests a precursor like a 3,4-dihydroisoquinoline, which can be aromatized. This intermediate would come from the cyclization of a β-phenylethylamide.

Disconnection 2 (Amide bond and C-C bond): The β-phenylethylamide precursor can be disconnected further. This leads back to a substituted β-phenylethylamine and an acylating agent (e.g., formic acid or its equivalent).

Precursor Identification: The key precursor is therefore a 2-(3-bromo-4-fluorophenyl)ethanamine. This starting material contains the necessary substitution pattern on the aromatic ring.

Synthesis of the Precursor: This substituted phenylethylamine can be traced back to a simpler commercially available starting material, such as 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluorotoluene, which can be elaborated through standard functional group interconversions to introduce the two-carbon ethylamine side chain.

Reactivity and Derivatization Chemistry of 7 Bromo 6 Fluoroisoquinoline

Nucleophilic and Electrophilic Substitution Reactions at the Isoquinoline (B145761) Core

The isoquinoline nucleus is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity towards both nucleophiles and electrophiles. The nitrogen atom in the ring acts as a deactivating group, making electrophilic substitution more challenging compared to benzene (B151609), while simultaneously activating the ring for nucleophilic attack, particularly at the C-1 and C-3 positions.

The electronic landscape of the 7-bromo-6-fluoroisoquinoline ring is further modulated by the presence of the bromine and fluorine substituents. Both halogens exert a deactivating effect on electrophilic aromatic substitution due to their inductive electron-withdrawing nature (-I effect). However, they also possess a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. In the case of this compound, electrophilic attack is anticipated to be most favorable at the C-5 and C-8 positions, which are ortho to the halogen substituents.

Conversely, for nucleophilic aromatic substitution (NAS), the strong electron-withdrawing properties of the fluorine and bromine atoms enhance the electrophilicity of the carbon atoms to which they are attached. This facilitates the attack of nucleophiles, particularly at positions activated by the heterocyclic nitrogen.

A key aspect of the chemistry of this compound is the potential for selective functionalization at either the bromine or fluorine position. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective transformations at the C-7 position. For instance, in Suzuki-Miyaura coupling reactions, an aryl or vinyl boronic acid can selectively displace the bromine atom, leaving the fluorine atom intact. Similarly, Buchwald-Hartwig amination can be controlled to achieve selective amination at the C-7 position.

Table 1: Predicted Selective Organometallic Cross-Coupling Reactions

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 7-Aryl-6-fluoroisoquinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 7-Amino-6-fluoroisoquinoline |

This table presents predicted outcomes based on the generally higher reactivity of C-Br over C-F bonds in these reactions.

Nucleophilic aromatic substitution, on the other hand, typically favors the displacement of the more electronegative fluorine atom, especially when the position is activated. However, in the this compound system, the relative positions of the halogens and the activating nitrogen atom play a crucial role.

Oxidation and Reduction Pathways of the Isoquinoline Heterocycle

The isoquinoline ring system can undergo both oxidation and reduction, leading to a variety of derivatives. Oxidation of isoquinoline itself is generally difficult and can result in ring cleavage under harsh conditions, yielding products like phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in However, the presence of substituents can influence the outcome. For instance, selective oxidation of the nitrogen atom to form the corresponding N-oxide can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA).

Reduction of the isoquinoline core is more readily accomplished. Catalytic hydrogenation can lead to the saturation of either the pyridine (B92270) ring to give 1,2,3,4-tetrahydroisoquinoline, or both rings to yield decahydroisoquinoline, depending on the reaction conditions. rsc.org The presence of the halogen atoms may influence the catalyst activity and selectivity.

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |

Carbon-Hydrogen (C-H) Activation and Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling methods. nih.gov In the context of this compound, several C-H bonds are potential targets for functionalization. The C-1 position is the most acidic and is susceptible to deprotonation by strong bases, followed by reaction with an electrophile. Transition metal-catalyzed C-H activation, often directed by the nitrogen atom, can enable functionalization at other positions, such as C-8. nih.gov The electronic effects of the fluorine and bromine substituents will also play a role in directing these transformations.

Organometallic Transformations Involving this compound

Beyond the selective cross-coupling reactions mentioned earlier, this compound can be a substrate for a variety of other organometallic transformations. For example, lithium-halogen exchange at the more reactive C-Br bond can be achieved using organolithium reagents at low temperatures. The resulting 7-lithio-6-fluoroisoquinoline is a potent nucleophile that can react with a range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the C-7 position.

Photochemical Reactions and Their Synthetic Utility

Photochemical reactions offer unique pathways for the functionalization of heterocyclic systems. While specific photochemical studies on this compound are not widely reported, related isoquinoline derivatives are known to undergo photochemical reactions. For example, photo-induced C-H functionalization and cycloaddition reactions have been documented for substituted isoquinolines. The presence of the halogen atoms in this compound could potentially influence the excited-state reactivity and open up novel photochemical derivatization routes.

Spectroscopic and Advanced Analytical Characterization of 7 Bromo 6 Fluoroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 7-Bromo-6-fluoroisoquinoline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework, as well as the environment of the fluorine atom.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine, and the bromine. The protons on the pyridine (B92270) ring (H-1 and H-3) typically appear at a lower field compared to those on the benzene (B151609) ring (H-4, H-5, and H-8).

The expected proton chemical shifts and coupling constants are based on the analysis of related isoquinoline (B145761) and quinoline (B57606) structures. researchgate.net The multiplicity of each signal, arising from spin-spin coupling with neighboring protons, is crucial for assigning each proton to its specific position in the molecule. For instance, H-3 is expected to couple with H-4, and H-4 would in turn couple with H-3, leading to doublets for both if no other couplings were present.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J in Hz) |

|---|---|---|---|

| H-1 | ~9.0 - 9.2 | s | - |

| H-3 | ~7.6 - 7.8 | d | J(H3-H4) = ~5-6 |

| H-4 | ~8.4 - 8.6 | d | J(H4-H3) = ~5-6 |

| H-5 | ~8.0 - 8.2 | d | J(H5-F) = ~8-10 (ortho) |

Note: The data presented are predictive and based on analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 | ~150 - 153 |

| C-3 | ~120 - 123 |

| C-4 | ~135 - 138 |

| C-4a | ~128 - 131 |

| C-5 | ~125 - 128 |

| C-6 | ~155 - 158 (d, ¹JCF) |

| C-7 | ~115 - 118 (d, ²JCF) |

| C-8 | ~130 - 133 |

Note: The data presented are predictive and based on analogous compounds. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at C-6. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will be split into a doublet of doublets due to coupling with the ortho proton (H-5) and the meta proton (H-8), providing definitive evidence for the substitution pattern on the benzene ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. sdsu.eduharvard.edu

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. libretexts.org For this compound, a key cross-peak would be observed between H-3 and H-4, confirming their adjacent positions on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting C-1 to H-1, C-3 to H-3, C-4 to H-4, C-5 to H-5, and C-8 to H-8, allowing for the direct assignment of the protonated carbons.

Expected Key 2D NMR Correlations for this compound:

| Technique | Key Correlations |

|---|---|

| COSY | H-3 with H-4 |

| HSQC | C-1/H-1, C-3/H-3, C-4/H-4, C-5/H-5, C-8/H-8 |

| HMBC | H-1 with C-3, C-8a; H-4 with C-5, C-8a; H-5 with C-4, C-7, C-8a; H-8 with C-1, C-6, C-7 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. rsc.org For this compound (C₉H₅BrFN), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally determined value.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, which is a characteristic signature for the presence of a single bromine atom. researchgate.net HRMS would confirm the exact masses of both isotopic peaks, providing unequivocal evidence for the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon collision-induced dissociation (CID). While specific MS/MS data for this compound is not extensively documented in the public domain, the fragmentation behavior can be predicted based on the known fragmentation of isoquinoline alkaloids and related halogenated heterocyclic systems.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected in the first mass analyzer and subjected to fragmentation. The resulting product ions are then analyzed in the second mass analyzer. The fragmentation pathways are expected to be influenced by the presence of the bromine and fluorine substituents and the stability of the isoquinoline ring system.

Common fragmentation patterns for such compounds often involve the initial loss of small neutral molecules. For this compound, potential fragmentation pathways could include the loss of HBr or HF, followed by the cleavage of the isoquinoline ring. The relative abundance of the fragment ions would provide valuable information about the stability of the different bonds within the molecule. The presence of bromine would also be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Structural Moiety |

| [M+H]⁺ | [M+H - Br]⁺ | Br | Fluoroisoquinoline |

| [M+H]⁺ | [M+H - F]⁺ | F | Bromoisoquinoline |

| [M+H]⁺ | [M+H - HBr]⁺ | HBr | Dehydrofluoroisoquinoline |

| [M+H]⁺ | [M+H - HF]⁺ | HF | Dehydrobromoisoquinoline |

Note: This table is predictive and based on general fragmentation principles of related compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

For this compound, the FTIR spectrum is expected to exhibit characteristic bands for the aromatic isoquinoline core and the carbon-halogen bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring would likely appear in the 1600-1400 cm⁻¹ region. The presence of the bromine and fluorine substituents would influence the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 600 and 500 cm⁻¹, while the C-F stretch is expected at a higher frequency, generally in the 1200-1000 cm⁻¹ range.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1400 | C=C and C=N Stretch | Isoquinoline Ring |

| 1200-1000 | C-F Stretch | Aryl Fluoride (B91410) |

| 600-500 | C-Br Stretch | Aryl Bromide |

Note: This table is predictive and based on characteristic vibrational frequencies of related functional groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information, especially regarding the skeletal vibrations of the isoquinoline ring. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the Raman signal of molecules adsorbed onto a metal surface. This technique could be particularly useful for detecting and characterizing very low concentrations of this compound or its derivatives.

X-ray Crystallography for Unambiguous Structural Confirmation and Regiochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of its structure, including the precise positions of the bromine and fluorine atoms on the isoquinoline ring. This would unequivocally establish the regiochemistry of the molecule. X-ray crystallographic data for related isoquinoline derivatives have been reported, demonstrating the utility of this technique for structural elucidation in this class of compounds. The crystal structure would also provide valuable information about intermolecular interactions, such as stacking and halogen bonding, in the solid state.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase.

The mobile phase composition would be optimized to achieve good separation of the target compound from any impurities or starting materials. A typical mobile phase for the analysis of isoquinoline derivatives consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a buffer or an acid (e.g., formic acid or ammonium (B1175870) formate) to improve peak shape. Detection is commonly performed using a UV detector, as the aromatic isoquinoline ring system is expected to have a strong UV absorbance. By developing a validated HPLC method, the purity of synthesized this compound can be accurately determined, and the method can also be scaled up for preparative purification.

Table 3: Typical HPLC Parameters for the Analysis of Isoquinoline Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV-Vis |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), provides high-resolution separation and definitive identification. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The volatility of this compound allows for its effective analysis by GC. The choice of the stationary phase is critical for achieving optimal separation from potential impurities or other derivatives. A common choice for the analysis of halogenated aromatic compounds is a non-polar or semi-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase. This type of stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.

In a typical GC-MS analysis of this compound, the compound would be introduced into the GC inlet, where it is vaporized. The vaporized sample is then carried by an inert gas, such as helium or nitrogen, through the capillary column. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their volatility. Less volatile compounds, or those with stronger interactions with the stationary phase, will have longer retention times.

Upon elution from the column, the separated components enter the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and characteristic fragment ions. For this compound, the presence of bromine and its isotopic pattern (approximately 1:1 ratio for 79Br and 81Br) would be a key feature in the mass spectrum, aiding in its identification.

The following table provides hypothetical GC-MS data for this compound and a related derivative, illustrating the expected retention times and key mass spectral fragments.

Table 1: Hypothetical GC-MS Data for this compound and a Derivative

| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 15.2 | 225/227 | 197/199, 170, 146, 119 |

| 7-Bromo-6-fluoro-1-methylisoquinoline | 16.5 | 239/241 | 224/226, 197/199, 170, 146 |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and versatile analytical technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound and its derivatives, UPLC-MS offers a powerful tool for separation, identification, and quantification.

UPLC utilizes columns packed with sub-2 µm particles, which allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. The separation in UPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, with a C18 or C8 stationary phase, is commonly employed for the analysis of moderately polar compounds like isoquinoline derivatives. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency.

When coupled with mass spectrometry, UPLC provides a wealth of structural information. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates intact molecular ions, typically protonated molecules [M+H]+ in positive ion mode. This allows for the accurate determination of the molecular weight of the analyte. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.

The analysis of this compound by UPLC-MS would involve dissolving the sample in a suitable solvent and injecting it into the UPLC system. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to achieve efficient separation of the target compound from any impurities or related derivatives. The eluent from the UPLC column is then introduced into the mass spectrometer for detection.

The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the determination of the elemental composition of the parent and fragment ions, further confirming the identity of the compound. The characteristic isotopic signature of bromine would also be readily observable in the mass spectrum.

Below is a hypothetical UPLC-MS data table for this compound and a related derivative.

Table 2: Hypothetical UPLC-MS Data for this compound and a Derivative

| Compound Name | Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Fragment Ions (m/z) |

| This compound | 3.8 | 226/228 | 198/200, 171, 147, 120 |

| 7-Bromo-6-fluoro-3-carboxyisoquinoline | 3.2 | 270/272 | 226/228, 198/200, 171, 147 |

Theoretical and Computational Chemistry Studies on 7 Bromo 6 Fluoroisoquinoline

Ab Initio Methods for Energetic and Spectroscopic Predictions

No studies employing ab initio methods to predict the energetic properties or spectroscopic parameters of 7-Bromo-6-fluoroisoquinoline were identified.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis:There is no available research on the computational modeling of reaction mechanisms involving this compound, including any analysis of transition states.

Without primary research data, the generation of an article that is both scientifically accurate and adheres to the specific, technical outline provided is not feasible.

Potential Energy Surface Mapping

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies on the potential energy surface (PES) mapping of this compound. Theoretical explorations, such as conformational analysis, identification of transition states, and determination of energy minima, are crucial for understanding the reactivity and kinetic stability of a molecule. However, at present, dedicated computational research on the PES of this particular compound does not appear to be publicly available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. While no specific QSAR or QSPR studies have been published for derivatives of this compound, research on related isoquinoline (B145761) and quinoline (B57606) derivatives illustrates the application and potential of these modeling techniques. Such studies are instrumental in drug discovery for lead optimization and in materials science for designing compounds with desired properties.

As an illustrative example, a 3D-QSAR study was conducted on a series of pyrimido-isoquinolin-quinone compounds to explore their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. nih.gov

The CoMFA model, which considered only the steric contribution, and the CoMSIA model, which evaluated steric, electrostatic, and hydrogen bond acceptor potentials, both demonstrated robust predictive power. nih.gov The statistical validation of these models is summarized in the table below.

| Model | q² | r² | Number of Components (N) |

|---|---|---|---|

| CoMFA | 0.660 | 0.938 | 5 |

| CoMSIA | 0.596 | 0.895 | 5 |

In another relevant study, QSAR modeling was performed on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives for their inhibitory activity against the aldo-keto reductase 1C3 (AKR1C3) enzyme, a target in castration-resistant prostate cancer. japsonline.com This research utilized Molecular Representation of Structure-Property Relationships (MoRSE) descriptors to quantify the structural features of the molecules. japsonline.com

The developed QSAR model highlighted the importance of certain descriptors in predicting the bioactivity of these isoquinoline derivatives. japsonline.com The robustness and stability of the model suggest its utility in designing novel isoquinoline-based compounds with enhanced inhibitory potential against AKR1C3. japsonline.com

Furthermore, 3D-QSAR and molecular docking studies on quinoline derivatives as antitumor agents have provided insights into the structural requirements for their activity. For instance, a study on quinoline derivatives as potential breast cancer therapeutics involved the development of CoMFA and CoMSIA models to predict their inhibitory activity against the aromatase enzyme. nih.gov The findings indicated that electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields significantly influenced the antibreast cancer activity. nih.gov

The following table presents a selection of molecular descriptors that are commonly employed in QSAR and QSPR studies of heterocyclic compounds and their general influence on biological activity.

| Descriptor Type | Example Descriptor | General Influence on Activity/Property |

|---|---|---|

| Electronic | HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu |

| Steric | Molar Refractivity (MR) | Reflects the volume occupied by a molecule or substituent and can influence binding affinity. dergipark.org.tr |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the lipophilicity of a molecule, which affects its membrane permeability and distribution. dergipark.org.tr |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

These examples underscore the power of QSAR and QSPR modeling in medicinal chemistry and drug design. Although specific models for this compound derivatives are not yet available, the methodologies applied to structurally similar isoquinoline and quinoline compounds provide a clear framework for future computational studies aimed at exploring the therapeutic potential and material properties of this class of molecules.

Applications of 7 Bromo 6 Fluoroisoquinoline in Advanced Research Fields

Medicinal Chemistry and Drug Discovery Research

The isoquinoline (B145761) core, a bicyclic aromatic system containing a nitrogen atom, is a common feature in numerous biologically active natural products and synthetic drugs. The strategic placement of bromo and fluoro groups on this core, as seen in 7-bromo-6-fluoroisoquinoline, modulates its chemical properties, influencing its binding affinity to biological targets and its metabolic stability.

Role as a Privileged Scaffold for Bioactive Molecule Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of a wide range of therapeutic agents. The isoquinoline ring system is widely recognized as such a privileged structure. This framework is embedded in a vast number of natural alkaloids that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and various enzyme inhibitory actions.

The this compound structure leverages this privileged core. The fluorine atom can enhance metabolic stability and binding interactions through hydrogen bonding, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the systematic construction of diverse molecular libraries for drug screening. This makes it an ideal starting point for creating new chemical entities with tailored biological activities.

Design and Synthesis of Novel Pharmacological Agents

The this compound scaffold is instrumental in the rational design and synthesis of new drug candidates. Its defined structure allows medicinal chemists to build upon it, adding various functional groups to optimize interactions with specific biological targets. For instance, isoquinoline derivatives have been synthesized and investigated for their potential as anticancer agents, with some compounds showing the ability to inhibit tumor cell proliferation and induce apoptosis (programmed cell death).

The synthesis of derivatives often involves multi-step chemical reactions. One common strategy is the Bischler-Napieralski reaction, which is a cornerstone for creating the dihydroisoquinoline core that can be further modified. The presence of the bromine atom at the 7-position is particularly advantageous, as it allows for the use of modern synthetic techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce a variety of substituents and build molecular complexity. This controlled, step-wise synthesis enables the creation of targeted molecules designed to fit precisely into the binding sites of proteins and enzymes.

Exploration of Structure-Activity Relationships (SAR) in this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how the chemical structure of a compound relates to its biological activity. By synthesizing a series of related compounds, or analogs, based on the this compound scaffold, researchers can systematically evaluate how specific modifications affect potency, selectivity, and pharmacokinetic properties.

For example, in the development of kinase inhibitors, the type and position of halogen atoms on a heterocyclic ring can be crucial for activity. Studies on related scaffolds like quinazolines have shown that introducing a halogen such as bromine, chlorine, or fluorine at specific positions can lead to excellent inhibition of target kinases like Cyclin-Dependent Kinase 9 (CDK9). Similarly, research on halophenols as protein tyrosine kinase inhibitors demonstrated that chloro and bromo substituents were essential for potent activity. These findings suggest that the bromo and fluoro groups on the this compound core are not merely passive components but are key determinants of biological function, likely influencing binding interactions within the target's active site.

Development of Kinase Inhibitors and Other Enzyme Modulators

Protein kinases are a major class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are prime targets for therapeutic intervention. The isoquinoline scaffold has proven to be a valuable template for the development of potent kinase inhibitors.

Natural isoquinoline alkaloids like apomorphine (B128758) and sanguinarine (B192314) have been shown to be potent inhibitors of several protein kinases, including protein kinase A (PKA), myosin light chain kinase (MLCK), and protein kinase C (PKC). More targeted synthetic approaches have also been successful. A fragment-based design strategy led to the development of a 5,7-disubstituted isoquinoline that effectively inhibits protein kinase C and showed efficacy in an animal model of rheumatoid arthritis, with a lead candidate now in preclinical trials. Furthermore, fused isoquinoline systems, such as pyrrolo[2,1-a]isoquinolines, have been found to inhibit major cancer-related kinases like VEGFR, Flt-3, and PDGFR.

While not a kinase, the enzyme phosphodiesterase 4B (PDE4B) has also been targeted by isoquinoline derivatives. Research has shown that 7-fluoro and 6-chloro isoquinoline derivatives can exhibit significant inhibitory activity against PDE4B, demonstrating anti-inflammatory effects. This highlights the versatility of the halogenated isoquinoline scaffold in modulating the activity of various important enzyme classes.

Table 1: Examples of Isoquinoline Scaffolds in Enzyme Inhibition

| Scaffold/Compound Class | Target Enzyme(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Apomorphine (Isoquinoline Alkaloid) | PKA, MLCK, PKC | General Research | |

| 5,7-Disubstituted Isoquinoline | Protein Kinase C (PKC) | Rheumatoid Arthritis | |

| Pyrrolo[2,1-a]isoquinolines | VEGFR, Flt-3, PDGFR | Cancer | |

| Halogenated Isoquinolines | PDE4B | Inflammation |

Research into CXCR4 Antagonists and Related Bio-targets

The C-X-C chemokine receptor type 4 (CXCR4) is a receptor protein that plays a crucial role in HIV entry into host cells, as well as in cancer metastasis and inflammatory diseases. Small molecules that can block, or antagonize, this receptor are of significant therapeutic interest. The isoquinoline scaffold has been successfully utilized to develop novel and potent CXCR4 antagonists.

Starting from known CXCR4 inhibitors, researchers have systematically replaced parts of the original molecule with different heterocyclic rings, leading to the discovery that an isoquinoline moiety is a highly effective replacement. An expansion of these SAR studies led to the synthesis of a series of isoquinolines that displayed consistently low nanomolar activity in various assays, including competition binding, calcium mobilization, and anti-HIV activity. The specific substitution pattern on the isoquinoline ring is critical for this high potency, underscoring the importance of scaffolds like this compound as starting points for such optimization efforts.

Table 2: Activity of an Exemplary Isoquinoline-based CXCR4 Antagonist

| Assay Type | Measurement | Activity |

|---|---|---|

| CXCR4 Competition Binding | IC₅₀ | Low Nanomolar |

| Calcium Mobilization (Antagonism) | IC₅₀ | Low Nanomolar |

| Anti-HIV Activity (X4-tropic virus) | EC₅₀ | Low Nanomolar |

Data derived from studies on optimized isoquinoline-based CXCR4 antagonists.

Preclinical Investigations of Derived Compounds

The journey of a drug from a laboratory concept to a clinical therapy involves extensive preclinical testing. Compounds derived from the isoquinoline scaffold have shown promise in these early-stage investigations. Preclinical studies evaluate a compound's efficacy in animal models of disease as well as its safety and pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug).

For example, a 5,7-disubstituted isoquinoline designed as a kinase inhibitor was tested in a mouse model of rheumatoid arthritis, where it was found to be effective in treating the disease by acting as a disease-modifying anti-inflammatory agent. In a different therapeutic area, isoquinoline derivatives developed as IAP (Inhibitor of Apoptosis Proteins) inhibitors were tested in xenograft mouse models of ovarian cancer. The compounds were able to decrease tumor growth and showed good safety profiles. These examples, while not involving this compound itself, demonstrate the potential of the broader class of isoquinoline derivatives to yield drug candidates that perform well in in vivo preclinical models, a critical step toward potential human clinical trials.

Material Science and Advanced Materials

A comprehensive search of scientific literature did not yield specific studies on the application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs). While isoquinoline derivatives are explored for their potential as host materials, emitters, or components of charge-transporting layers in OLED devices, the performance characteristics of materials derived from this compound have not been reported.

There is a lack of published research detailing the incorporation of this compound into electronic and optical materials. The properties that this compound might confer to such materials, including but not limited to conductivity, charge mobility, and non-linear optical properties, have not been documented in dedicated studies.

No specific research was found that investigates the Aggregation-Induced Emission (AIE) properties of this compound or its derivatives. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. While a promising area of research for many organic fluorophores, it has not been specifically explored for this compound.

The potential for this compound to function as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) has not been reported in the available scientific literature. The nitrogen atom of the isoquinoline ring and the halogen substituents could theoretically serve as coordination sites for metal ions, but no studies have been published that demonstrate the synthesis, structure, or properties of MOFs incorporating this specific ligand.

Catalysis and Coordination Chemistry

In the realm of catalysis and coordination chemistry, isoquinoline and its derivatives can act as ligands for transition metals, forming complexes that may exhibit catalytic activity. The electronic and steric properties of the isoquinoline can be fine-tuned by substituents, which in turn can influence the properties of the resulting metal complex.

A review of the literature did not reveal any specific examples of this compound being used as a ligand in either homogeneous or heterogeneous catalysis. Consequently, there are no available data on the performance of its potential metal complexes in catalytic transformations.

Exploration of Metal Complexes for Chemical Transformations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the application of this compound as a ligand in the formation of metal complexes for chemical transformations. While the isoquinoline scaffold and its derivatives are well-represented in coordination chemistry, with numerous examples of their use as ligands in catalysis, the specific compound this compound has not been documented in this context in the available peer-reviewed literature.

The inherent electronic and structural properties of this compound, featuring a nitrogen atom for metal coordination and bromo- and fluoro-substituents that could influence the electronic environment of a metal center, theoretically suggest its potential as a ligand. However, to date, no studies have been published detailing the synthesis, characterization, or catalytic activity of its corresponding metal complexes.

Consequently, there are no research findings, data tables, or specific examples of chemical transformations to report for this particular application. The exploration of this compound in the realm of organometallic chemistry and catalysis remains an open area for future investigation.

Biological Activity and Mechanistic Investigations of 7 Bromo 6 Fluoroisoquinoline Derivatives

In Vitro Studies on Biological Targets

In vitro studies are fundamental to understanding the interaction of chemical compounds with specific biological molecules. For isoquinoline (B145761) derivatives, these studies have primarily focused on their ability to bind to cellular receptors and inhibit enzyme activity, highlighting their potential as modulators of various physiological processes.

Receptor Binding Assays

The isoquinoline scaffold is a privileged structure in neuroscience, with many derivatives showing high affinity for various central nervous system (CNS) receptors. Research into isoquinolinone derivatives has identified compounds with potent multi-receptor activity. For instance, a series of novel isoquinolinone derivatives demonstrated high affinity for dopamine D2, and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov This multi-target profile is of significant interest for the development of atypical antipsychotics.

Furthermore, bioisosteric replacement of the naphthalene ring in agomelatine with an isoquinoline moiety has led to the development of potent melatonin receptor (MT1 and MT2) ligands with nanomolar binding affinities. researchgate.net While the presence of the nitrogen atom in the isoquinoline ring slightly decreased binding affinity compared to the parent compound, it notably improved the pharmacokinetic properties of the derivatives. researchgate.net

Table 1: Illustrative Receptor Binding Affinities of Isoquinoline Derivatives (Note: Data presented is for representative isoquinoline compounds, not specifically 7-Bromo-6-fluoroisoquinoline derivatives)

| Compound Class | Target Receptors | Reported Affinity |

| Isoquinolinones | D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 | High Affinity |

| Aza-agomelatine Analogues | MT1, MT2 | Nanomolar (nM) |

Enzyme Inhibition Profiling

Isoquinoline derivatives have shown significant promise as enzyme inhibitors, particularly targeting kinases, which are crucial in cancer signaling pathways. A notable study focused on isoquinoline-tethered quinazoline derivatives as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org

These studies found that specific isoquinoline derivatives exhibited potent inhibition of HER2 kinase activity, with some compounds showing greater selectivity for HER2 over EGFR compared to the established drug, lapatinib. nih.govrsc.org This selectivity is a critical attribute in developing targeted cancer therapies with reduced side effects. For example, compound 14f from one such study showed a significant improvement in the EGFR/HER2 selectivity ratio. rsc.org

Table 2: Enzyme Inhibition Data for Representative Isoquinoline-Quinazoline Hybrids (Note: This data is illustrative for isoquinoline-containing compounds.)

| Compound | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Cell Line (SK-BR-3) IC₅₀ (nM) |

| 9a | 24 | 102 | 267 |

| 9b | 40 | 187 | 358 |

| 14a | 12 | 148 | 103 |

| 14f | 10 | 120 | 112 |

| Lapatinib | 15 | 18 | 78 |

Data sourced from studies on isoquinoline-tethered quinazoline derivatives. nih.gov

Cell-Based Assays for Specific Biological Pathways

The anticancer potential of isoquinoline derivatives has been demonstrated in various cell-based assays. In a study investigating novel isoquinoline compounds for the treatment of ovarian cancer, two derivatives, B01002 and C26001 , displayed significant anti-proliferative activity against the SKOV3 ovarian cancer cell line. nih.gov The half-maximal inhibitory concentrations (IC₅₀) were determined to be 7.65 µg/mL for B01002 and 11.68 µg/mL for C26001, indicating potent cytotoxic effects. nih.gov These findings underscore the potential of the isoquinoline scaffold as a basis for the development of new chemotherapeutic agents.

Investigation of Cellular Mechanisms

Understanding how a compound affects cellular processes is key to elucidating its mechanism of action. For isoquinoline derivatives, research has pointed towards the modulation of critical signaling pathways and the induction of programmed cell death (apoptosis) as primary mechanisms for their anticancer effects.

Impact on Cellular Signaling Pathways

The anticancer activity of isoquinoline derivatives is often linked to their ability to interfere with key cellular signaling pathways. The study on compounds B01002 and C26001 revealed that their mechanism of action involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs). nih.gov Western blot analysis of tumors from xenograft models showed that treatment with these compounds led to a significant reduction in the protein levels of XIAP, cIAP-1, and survivin. nih.gov These proteins are critical for cell survival and are often overexpressed in cancer cells, making them important therapeutic targets. By downregulating these IAPs, the isoquinoline derivatives effectively sensitize cancer cells to apoptotic signals.

Induction of Apoptosis and Cell Cycle Modulation (for relevant derivatives)

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis. Studies on isoquinoline derivatives B01002 and C26001 confirmed their pro-apoptotic activity. nih.gov Hoechst staining and fluorescence-activated cell sorting (FACS) analysis demonstrated that these compounds induced apoptosis rather than necrosis in ovarian cancer cells. nih.gov

Further investigation in vivo using TUNEL assays on resected tumors confirmed that the compounds induced apoptosis and inhibited cell proliferation, as evidenced by a decrease in Ki-67 positive cells. nih.gov The induction of apoptosis was further supported by the observed activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events in the apoptotic cascade. nih.gov

While specific cell cycle analysis data for this compound derivatives is not available, studies on other quinoline (B57606) and isoquinoline derivatives have shown the ability to induce cell cycle arrest. For example, certain novel quinoline derivatives were found to cause an accumulation of cells in the G0/G1 phase and a reduction in the S phase population in Caco-2 colon cancer cells, indicating a disruption of cell cycle progression. nih.gov